molecular formula C7H4BrNO2 B1338703 6-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 65685-51-0

6-Bromobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1338703
CAS No.: 65685-51-0
M. Wt: 214.02 g/mol
InChI Key: ZXDOSRLQEYIVJC-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isoxazol-3(2H)-one is an organic compound with the molecular formula C7H4BrNO2 It is a derivative of benzoisoxazole, featuring a bromine atom at the 6-position and a carbonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one typically involves the bromination of benzo[d]isoxazol-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted benzo[d]isoxazol-3(2H)-one derivatives.

    Oxidation: Formation of benzo[d]isoxazol-3(2H)-one oxides.

    Reduction: Formation of 6-bromo-3-hydroxybenzo[d]isoxazole.

Scientific Research Applications

6-Bromobenzo[d]isoxazol-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Chemistry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromobenzo[d]isoxazol-3(2H)-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorobenzo[d]isoxazol-3(2H)-one
  • 6-Chlorobenzo[d]isoxazol-3(2H)-one
  • 6-Iodobenzo[d]isoxazol-3(2H)-one

Uniqueness

6-Bromobenzo[d]isoxazol-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

6-bromo-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDOSRLQEYIVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459435
Record name 6-bromo-1,2-benzisoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65685-51-0
Record name 6-Bromo-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65685-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-1,2-benzisoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of carbonyldiimidazole (0.75 g) in dry tetrahydrofuran (15 ml) was added to a refluxing solution of 4-bromo-N,2-dihydroxybenzamide (Intermediate 23) (0.56 g) in dry tetrahydrofuran (10 ml) then stirred for 2 h. The solvent was removed under vacuum, the residue was suspended in water and 2N hydrochloric acid (10 ml) was added. The resulting precipitate was collected by filtration, washed with water then cyclohexane and dried to give the title compound as a cream solid (0.37 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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